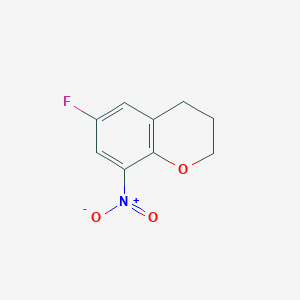
6-Fluoro-8-nitrochroman
Overview
Description
6-Fluoro-8-nitrochroman is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chroman derivatives and has a unique chemical structure that makes it a valuable tool for investigating various biological processes.
Scientific Research Applications
6-Fluoro-8-nitrochroman has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for investigating the mechanisms of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, 6-Fluoro-8-nitrochroman has been used to study the role of certain enzymes in cancer cell proliferation, as well as the effects of oxidative stress on cellular function.
Mechanism Of Action
The mechanism of action of 6-Fluoro-8-nitrochroman involves its interaction with specific receptors in the brain and other tissues. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and oxidative stress response. Additionally, 6-Fluoro-8-nitrochroman has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Fluoro-8-nitrochroman have been extensively studied in vitro and in vivo. This compound has been shown to modulate various cellular processes such as calcium signaling, oxidative stress response, and cell proliferation. Additionally, 6-Fluoro-8-nitrochroman has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting a potential therapeutic role in these conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Fluoro-8-nitrochroman in lab experiments is its high affinity for specific receptors and enzymes, making it a valuable tool for investigating various biological processes. Additionally, the synthesis method for this compound has been optimized to produce high yields and purity, making it readily available for research purposes. However, one limitation of using 6-Fluoro-8-nitrochroman is its potential toxicity and side effects, which must be carefully monitored in experimental settings.
Future Directions
There are several future directions for research involving 6-Fluoro-8-nitrochroman. One potential direction is the investigation of its potential therapeutic role in neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 6-Fluoro-8-nitrochroman and its effects on cellular processes such as calcium signaling and oxidative stress response. Finally, the potential use of this compound in cancer therapy warrants further investigation, particularly in combination with other drugs or therapies.
properties
IUPAC Name |
6-fluoro-8-nitro-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-7-4-6-2-1-3-14-9(6)8(5-7)11(12)13/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJATNDQWOMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)[N+](=O)[O-])OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-8-nitrochroman | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

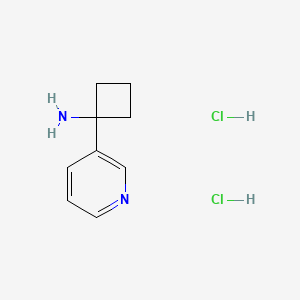
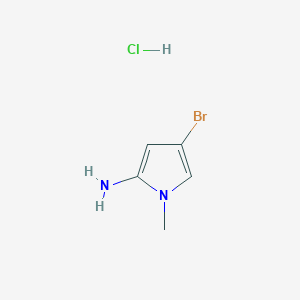
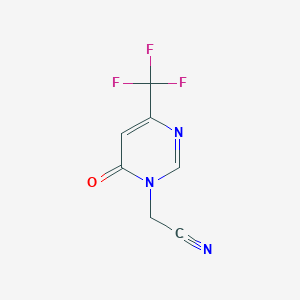
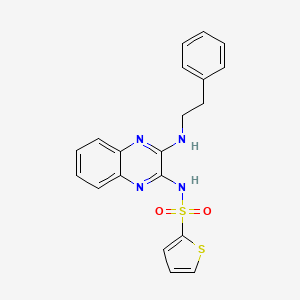
![2-Chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B2831455.png)
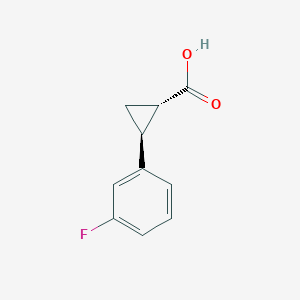
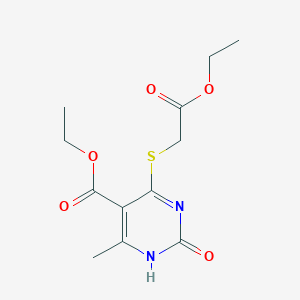

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2831460.png)
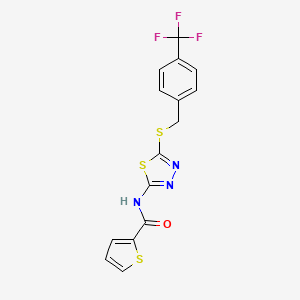
![N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2831463.png)
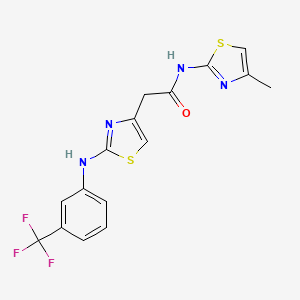
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)
![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)